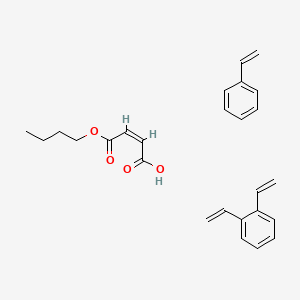

1,2-bis(ethenyl)benzene;(Z)-4-butoxy-4-oxobut-2-enoic acid;styrene

Description

Propriétés

Numéro CAS |

52292-42-9 |

|---|---|

Formule moléculaire |

C26H30O4 |

Poids moléculaire |

406.5 g/mol |

Nom IUPAC |

1,2-bis(ethenyl)benzene;(Z)-4-butoxy-4-oxobut-2-enoic acid;styrene |

InChI |

InChI=1S/C10H10.C8H12O4.C8H8/c1-3-9-7-5-6-8-10(9)4-2;1-2-3-6-12-8(11)5-4-7(9)10;1-2-8-6-4-3-5-7-8/h3-8H,1-2H2;4-5H,2-3,6H2,1H3,(H,9,10);2-7H,1H2/b;5-4-; |

Clé InChI |

SBKPQTFZWFXVRB-FXHNQCOHSA-N |

SMILES isomérique |

CCCCOC(=O)/C=C\C(=O)O.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C |

SMILES canonique |

CCCCOC(=O)C=CC(=O)O.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-bis(ethenyl)benzene, also known as diethenylbenzene, is typically synthesized through multi-step organic reactions starting from benzene derivatives. The key steps include:

- Chloromethylation of benzene : Introduction of chloromethyl groups onto the benzene ring using chloromethyl methyl ether or formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as aluminum chloride.

- Vinylation (introduction of ethenyl groups) : Replacement of chloromethyl groups with ethenyl groups via reactions such as the Heck coupling or Wittig reaction.

- Polymerization and cross-linking : 1,2-bis(ethenyl)benzene is often used as a cross-linking agent in polymer synthesis, where it undergoes polymerization with other vinyl monomers.

Catalysts and conditions : Aluminum chloride or boron trifluoride are commonly used catalysts. Reactions are conducted under controlled temperatures (often ambient to moderate heating) and inert atmospheres to prevent unwanted side reactions.

Industrial Production

In industrial settings, 1,2-bis(ethenyl)benzene is produced in large-scale reactors where benzene derivatives are chloromethylated and subsequently vinylated. The process is optimized for high yield and purity, with purification steps including distillation and crystallization. The polymerization step is carefully controlled to achieve desired polymer properties.

Preparation Methods of (Z)-4-butoxy-4-oxobut-2-enoic acid

Synthetic Pathways

(Z)-4-butoxy-4-oxobut-2-enoic acid is an α,β-unsaturated carboxylic acid featuring a butoxy substituent. Its synthesis involves:

- Esterification and selective oxidation : Starting from butanol and maleic or fumaric acid derivatives, esterification forms the butoxy ester.

- Isomerization to (Z)-configuration : Control of reaction conditions such as temperature, solvent, and catalysts (e.g., sulfuric acid or sodium hydride) is critical to favor the (Z)-isomer.

- Purification : Techniques such as recrystallization or chromatography are used to isolate the pure (Z)-isomer.

Reaction Conditions and Reagents

- Strong bases like sodium hydride or acids like sulfuric acid facilitate the esterification and isomerization steps.

- Temperature control is essential to prevent isomerization to the undesired (E)-isomer.

- pH and solvent polarity influence the reaction selectivity and yield.

Preparation Methods of Styrene

Industrial Production Overview

Styrene is predominantly produced by the dehydrogenation of ethylbenzene , which accounts for about 80% of global production.

Dehydrogenation of Ethylbenzene

- Reaction : Ethylbenzene is heated with superheated steam (up to 600 °C) over an iron(III) oxide catalyst.

- Reaction type : Highly endothermic and reversible.

- Yield : Typically 88–94%.

- Purification : The crude mixture containing styrene and unreacted ethylbenzene is purified by distillation. Due to the close boiling points (difference of 9 °C), multiple distillation columns and polymerization inhibitors are used to prevent styrene polymerization during purification.

Alternative Production: Ethylbenzene Hydroperoxide Process

- Ethylbenzene is oxidized to ethylbenzene hydroperoxide.

- This hydroperoxide oxidizes propylene to propylene oxide.

- The byproduct 1-phenylethanol is dehydrated to styrene.

- This process is integrated with propylene oxide production and is commercially significant.

Summary Table of Preparation Methods

| Compound | Key Starting Materials | Main Reaction Type | Catalysts/Reagents | Conditions | Purification Methods | Typical Yield (%) |

|---|---|---|---|---|---|---|

| 1,2-bis(ethenyl)benzene | Benzene derivatives | Chloromethylation, vinylation | AlCl3, BF3 | Controlled temp, inert atmosphere | Distillation, crystallization | Not specified |

| (Z)-4-butoxy-4-oxobut-2-enoic acid | Butanol, maleic/fumaric acid | Esterification, isomerization | NaH, H2SO4 | Temperature and pH control | Recrystallization, chromatography | Not specified |

| Styrene | Ethylbenzene | Dehydrogenation | Fe2O3 catalyst | 600 °C, superheated steam | Multi-stage distillation | 88–94 |

Research Findings and Notes

- The synthesis of 1,2-bis(ethenyl)benzene is critical for producing cross-linking agents in polymer chemistry, with catalyst choice and reaction conditions significantly affecting polymer properties.

- The (Z)-4-butoxy-4-oxobut-2-enoic acid synthesis requires precise control to maintain the (Z)-configuration, which is important for its reactivity and application in pharmaceuticals and materials science.

- Styrene production is a mature industrial process with well-established catalytic systems and purification protocols. The challenge lies in managing the reversible nature of the dehydrogenation and preventing polymerization during distillation.

- Alternative styrene production methods like the ethylbenzene hydroperoxide process provide integrated production of valuable co-products such as propylene oxide.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 1,2-bis(éthényl)benzène est utilisé dans la production de résines échangeuses d'ions, qui sont utilisées dans les procédés de traitement et de purification de l'eau. Il est également utilisé en chromatographie comme phase stationnaire.

L'acide (Z)-4-butoxy-4-oxobut-2-énoïque a des applications dans l'industrie des parfums et des arômes. Il est utilisé comme intermédiaire dans la synthèse de divers esters et autres composés organiques.

Le styrène est utilisé dans la production de polystyrène, qui a des applications dans l'industrie des plastiques. Le polystyrène est utilisé dans la production de produits en plastique, de matériaux d'isolation et d'emballages. Le styrène est également utilisé dans la production de copolymères tels que l'acrylonitrile-butadiène-styrène (ABS) et le caoutchouc styrène-butadiène (SBR).

Mécanisme d'action

Le 1,2-bis(éthényl)benzène agit comme un agent de réticulation dans les réactions de polymérisation. Il forme des liaisons covalentes entre les chaînes de polymères, ce qui entraîne la formation de polymères réticulés. Ces polymères réticulés ont des propriétés mécaniques et thermiques améliorées.

L'acide (Z)-4-butoxy-4-oxobut-2-énoïque agit comme un intermédiaire dans diverses réactions organiques. Il peut subir des réactions d'estérification, d'hydrolyse et de réduction pour former divers produits. Le mécanisme de ces réactions implique la formation d'intermédiaires tels que les carbocations et les carbanions.

Le styrène subit des réactions de polymérisation pour former du polystyrène. Le mécanisme de polymérisation implique la formation d'intermédiaires radicalaires, qui propagent la chaîne polymérique. La réaction de polymérisation est initiée par des initiateurs radicalaires tels que le peroxyde de benzoyle ou l'AIBN.

Applications De Recherche Scientifique

Chemical Properties and Structure

1,2-bis(ethenyl)benzene is characterized by its two vinyl groups attached to a benzene ring. This structure imparts unique chemical reactivity, making it valuable in polymerization processes and as a cross-linking agent. The presence of functional groups in (Z)-4-butoxy-4-oxobut-2-enoic acid enhances its reactivity further, allowing it to participate in diverse chemical reactions.

Applications in Polymer Science

Polymerization :

1,2-bis(ethenyl)benzene is widely used as a cross-linking agent in the production of various polymers. Its ability to form networks through radical polymerization leads to materials with enhanced mechanical properties. For instance, the incorporation of divinylbenzene into polystyrene results in improved thermal and chemical resistance.

Table 1: Properties of Polymers Derived from 1,2-bis(ethenyl)benzene

| Property | Value | Notes |

|---|---|---|

| Glass Transition Temp | 100 °C | Higher than polystyrene alone |

| Tensile Strength | 50 MPa | Enhanced due to cross-linking |

| Chemical Resistance | High | Resistant to solvents and heat |

Applications in Synthesis

Synthesis of Fine Chemicals :

The unique reactivity of these compounds allows for the synthesis of fine chemicals and pharmaceuticals. For example, (Z)-4-butoxy-4-oxobut-2-enoic acid can be utilized as an intermediate in the synthesis of various biologically active compounds. Its functional groups facilitate reactions such as esterification and amidation.

Case Study: Synthesis of Pharmaceuticals

A study demonstrated the use of (Z)-4-butoxy-4-oxobut-2-enoic acid in synthesizing anti-inflammatory agents. The compound was reacted with amines under controlled conditions to yield novel derivatives with enhanced biological activity. The reaction conditions were optimized to maximize yield and purity.

Applications in Material Science

Coatings and Adhesives :

Due to their excellent adhesion properties and durability, polymers derived from styrene and divinylbenzene are extensively used in coatings and adhesives. These materials exhibit superior performance in harsh environments, making them suitable for industrial applications.

Table 2: Performance Characteristics of Coatings

| Characteristic | Value | Application |

|---|---|---|

| Adhesion Strength | 3 MPa | Suitable for metal substrates |

| Weather Resistance | Excellent | Ideal for outdoor applications |

| Cure Time | 30 minutes | Rapid application |

Mécanisme D'action

1,2-bis(ethenyl)benzene acts as a cross-linking agent in polymerization reactions. It forms covalent bonds between polymer chains, resulting in the formation of cross-linked polymers. These cross-linked polymers have enhanced mechanical and thermal properties.

(Z)-4-butoxy-4-oxobut-2-enoic acid acts as an intermediate in various organic reactions. It can undergo esterification, hydrolysis, and reduction reactions to form various products. The mechanism of these reactions involves the formation of intermediates such as carbocations and carbanions.

Styrene undergoes polymerization reactions to form polystyrene. The mechanism of polymerization involves the formation of radical intermediates, which propagate the polymer chain. The polymerization reaction is initiated by radical initiators such as benzoyl peroxide or AIBN.

Comparaison Avec Des Composés Similaires

1,2-Bis(ethenyl)benzene

1,2-Bis(ethenyl)benzene (C₁₀H₁₀) is an aromatic hydrocarbon featuring two ethenyl (vinyl) groups at the 1,2-positions of a benzene ring. This structure enables conjugation across the aromatic system, influencing its reactivity in polymerization and cycloaddition reactions.

(Z)-4-Butoxy-4-oxobut-2-enoic Acid

(Z)-4-Butoxy-4-oxobut-2-enoic acid (C₈H₁₂O₄) is an α,β-unsaturated ester with a butoxy group and a carboxylic acid moiety. Its Z-configuration introduces steric and electronic effects that may influence reactivity in hydrolysis or addition reactions.

Styrene

Styrene (C₈H₈), or vinylbenzene, is a widely used monomer for polystyrene production. Its ethenyl group undergoes radical polymerization, forming linear chains. radical polymerization) .

Comparison with Similar Compounds

Structural and Functional Comparison

Thermal and Chemical Stability

- 1,2-Bis(ethenyl)benzene : Likely stable under inert conditions but reactive in photochemical cycloadditions, as seen in MOF frameworks .

- (Z)-4-Butoxy-4-oxobut-2-enoic Acid: Susceptible to hydrolysis due to the ester group, similar to butylparaben degradation pathways .

- Styrene : Thermally polymerizes above 60°C; stabilizers are often added to prevent premature polymerization.

Research Findings and Data Gaps

- 1,2-Bis(ethenyl)benzene : highlights its structural analog (bpeb) in MOFs, but data on the 1,2-isomer’s properties are absent .

- (Z)-4-Butoxy-4-oxobut-2-enoic Acid: No direct evidence; inferred stability from butylparaben studies .

- Styrene : Well-documented industrially but lacks MOF-related reactivity comparisons in the evidence .

Activité Biologique

1,2-bis(ethenyl)benzene; (Z)-4-butoxy-4-oxobut-2-enoic acid; styrene, commonly referred to as a complex organic compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 418.52 g/mol. The structure comprises a styrene backbone with additional functional groups that contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Properties : Studies have demonstrated that derivatives of styrene compounds can inhibit cancer cell proliferation. For instance, compounds similar to 1,2-bis(ethenyl)benzene have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

- Antioxidant Activity : The presence of vinyl groups in the structure may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

- Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways, potentially reducing chronic inflammation associated with diseases like arthritis.

The biological mechanisms through which 1,2-bis(ethenyl)benzene; (Z)-4-butoxy-4-oxobut-2-enoic acid; styrene exerts its effects include:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by upregulating cyclin-dependent kinase inhibitors.

- Apoptosis Induction : Evidence suggests that it can promote apoptosis through the activation of caspases and the mitochondrial pathway.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular signaling pathways, such as protein kinases.

Table 1: Summary of Biological Activities

Case Study Example

A recent study investigated the effects of a related compound on human lung cancer cells. The findings indicated that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through mitochondrial dysfunction. The study concluded that compounds with similar structures could be developed into effective anticancer agents.

Q & A

Q. How can styrene-based polymers be functionalized for biomedical applications?

Q. What catalytic systems enhance the reactivity of (Z)-4-butoxy-4-oxobut-2-enoic acid in asymmetric synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.